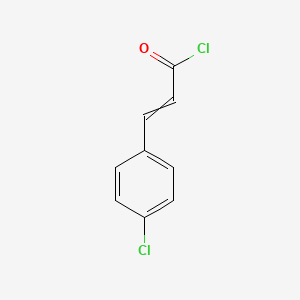
4-Chlorocinnamoyl Chloride
Descripción general
Descripción
4-Chlorocinnamoyl Chloride is an organic compound with the molecular formula C9H6Cl2O. It is a derivative of acryloyl chloride, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorocinnamoyl Chloride can be synthesized through the reaction of 4-chlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and controlled environments helps in minimizing side reactions and maximizing the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorocinnamoyl Chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form 3-(4-Chlorophenyl)acrylic acid.
Acylation: Can acylate organozinc compounds and other nucleophiles.
Common Reagents and Conditions:
Amines and Alcohols: Used to form amides and esters under mild conditions.
Water: Hydrolysis occurs readily, forming the corresponding acid.
Organozinc Compounds: Used in acylation reactions to introduce the acryloyl group.
Major Products Formed:
Amides and Esters: Formed from reactions with amines and alcohols.
3-(4-Chlorophenyl)acrylic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
4-Chlorocinnamoyl Chloride is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chlorocinnamoyl Chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This compound can inhibit enzymes by acylating active site residues, thereby blocking substrate access .
Comparación Con Compuestos Similares
Acryloyl Chloride: The parent compound, less specific due to the absence of the chlorophenyl group.
3-(4-Methoxyphenyl)acryloyl Chloride: Similar structure but with a methoxy group instead of chlorine, leading to different reactivity and applications.
3-(4-Nitrophenyl)acryloyl Chloride: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness: 4-Chlorocinnamoyl Chloride is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly useful in the synthesis of specialized organic compounds and materials .
Propiedades
Fórmula molecular |
C9H6Cl2O |
|---|---|
Peso molecular |
201.05 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H |
Clave InChI |
ZFOVCSTVYYYRSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-chloro-4-(trifluoromethoxy)phenoxy]Ethanol](/img/structure/B8772715.png)
![Methyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B8772719.png)

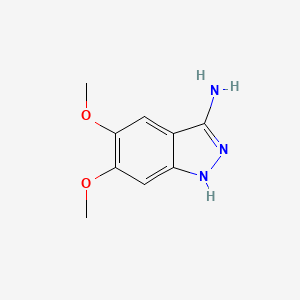




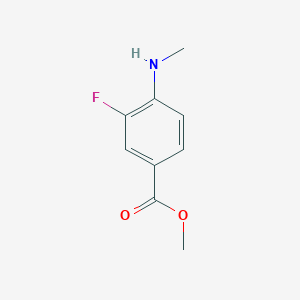
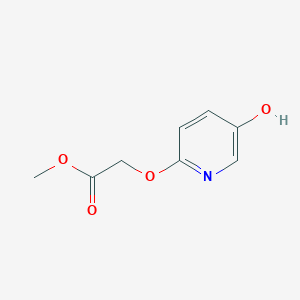

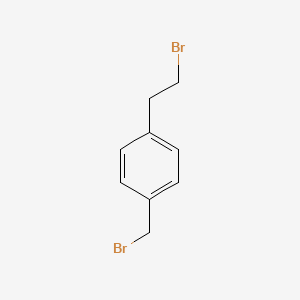
![7-Chloro-4-iodo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8772806.png)

